(1R,2S,4R)-1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol
Description
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(1R,2S,4R)-1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol |
InChI |
InChI=1S/C10H18O2/c1-7(2)8-4-5-10(3,12)9(11)6-8/h8-9,11-12H,1,4-6H2,2-3H3/t8-,9+,10-/m1/s1 |
InChI Key |
WKZWTZTZWGWEGE-KXUCPTDWSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@]([C@H](C1)O)(C)O |
Canonical SMILES |
CC(=C)C1CCC(C(C1)O)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4R)-1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol can be achieved through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of a suitable cyclohexanone derivative with a Grignard reagent, followed by hydrolysis, can yield the desired diol. The reaction conditions typically involve anhydrous solvents and inert atmospheres to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or enzymatic processes. These methods can offer higher yields and greater efficiency compared to traditional synthetic routes. Catalytic hydrogenation, for instance, can be used to selectively reduce specific functional groups in the presence of a catalyst under controlled pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,4R)-1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form alkanes or alcohols using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: SOCl2 or PBr3 in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique cyclohexane structure with specific stereochemistry, which influences its reactivity and biological activity. Its molecular formula is , and it features a hydroxyl group that contributes to its reactivity in chemical transformations.
Pharmaceutical Applications
- Mosquito Repellents :
- Anticancer Activity :
- Synthetic Intermediates :
Agrochemical Applications
- Pesticides :
Organic Synthesis
- Chiral Synthesis :
- Functionalization Reactions :
Data Tables
Case Studies
- Development of p-Menthane-3,8-diol :
- Anticancer Research :
Mechanism of Action
The mechanism of action of (1R,2S,4R)-1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and enzymatic reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants
(1S,2S,4R)-1-Methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol
- Configuration : 1S,2S,4R (enantiomer of the target compound).
- Properties: Similar molecular weight and formula but distinct optical rotation ([α]²⁰D = +19.0 in methanol) .
- Biological Relevance : Acts as an intermediate in the microbial degradation of (4R)-limonene by Rhodococcus erythropolis DCL14 .
(1R,2R,4R)-8-p-Menthen-1,2-diol
Functional Group Modifications
(R)-2-((1R,2S,4R)-2-Hydroxy-4-methylcyclohexyl)propane-1,2-diol (29)
- Structure : Replaces the prop-1-en-2-yl group with a propane-1,2-diol chain.
- Synthesis : Obtained via dihydroxylation (61% yield) with a higher melting point (137–139°C ) due to increased hydrogen bonding .
- Reactivity : The absence of a double bond limits participation in electrophilic additions compared to the target compound.
4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol
Benzyl-Substituted Derivatives
(R)-3-(Benzylamino)-2-((1R,2S,4R)-2-(Benzyloxy)-4-methylcyclohexyl)propane-1,2-diol (12b)
Cyclohexane-1,2-diols with Kinetic Resolution
- trans-(1R,2R)-Cyclohexane-1,2-diol : Demonstrates lower activation barriers for acyl transfer in kinetic resolution studies, enabling preferential synthesis of enantiopure derivatives .
- Impact on Target Compound : The 1R,2S configuration of the target may hinder similar resolution efficiency, necessitating alternative chiral catalysts.
Data Tables
Key Findings and Implications
Stereochemistry Dictates Function : The 1R,2S,4R configuration of the target compound limits its antimicrobial activity compared to benzyl-substituted analogs but enhances its role in limonene degradation pathways .
Substituent Effects : The prop-1-en-2-yl group lowers melting points and increases electrophilic reactivity relative to hydroxyl- or benzyl-substituted derivatives .
Synthetic Challenges : Kinetic resolution of trans-diols is more efficient than for cis-diols like the target compound, necessitating tailored catalysts .
Biological Activity
(1R,2S,4R)-1-methyl-4-prop-1-en-2-ylcyclohexane-1,2-diol, also known in some contexts as a derivative of p-menthane, is a bicyclic monoterpene with potential biological activities. This compound has garnered interest in pharmacological research due to its structural properties and possible therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 170.25 g/mol. The compound features a cyclohexane ring substituted with a hydroxyl group and an isopropenyl group.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related sesquiterpenes can induce apoptosis in various cancer cell lines through mechanisms such as the activation of caspases and modulation of the mitochondrial pathway .
Table 1: Anticancer Activity of Related Compounds
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study highlighted the effectiveness of similar terpenoids against various bacterial strains, demonstrating moderate to strong antibacterial activity . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Table 2: Antimicrobial Efficacy of Terpenoid Compounds
| Compound Name | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| (1R,2S,4R)-Isomer | Salmonella typhi | Moderate | |
| β-Elemene | Bacillus subtilis | Strong |
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies have shown that terpenoid derivatives can inhibit enzymes like acetylcholinesterase and urease, which are crucial in various physiological processes and disease states . This inhibition can be beneficial for conditions such as Alzheimer's disease and certain infections.
Table 3: Enzyme Inhibition by Terpenoids
| Compound Name | Enzyme Target | Inhibition Type | Reference |
|---|---|---|---|
| (1R,2S,4R)-Isomer | Acetylcholinesterase | Competitive | |
| β-Elemene | Urease | Non-competitive |
Case Studies
A notable case study explored the effects of a related compound on human cancer cell lines. The study demonstrated that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis in a dose-dependent manner. This suggests that compounds within this chemical family could serve as effective agents in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
